2-Methyloctane-1,1-diol

Description

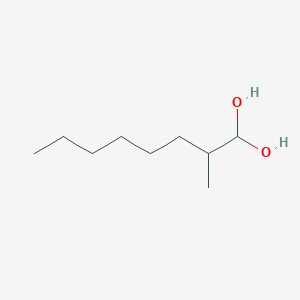

Structure

2D Structure

3D Structure

Properties

CAS No. |

150677-32-0 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-methyloctane-1,1-diol |

InChI |

InChI=1S/C9H20O2/c1-3-4-5-6-7-8(2)9(10)11/h8-11H,3-7H2,1-2H3 |

InChI Key |

BRSICLJIUFXBCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(O)O |

Origin of Product |

United States |

Mechanistic Investigations of 2 Methyloctane 1,1 Diol Formation and Reactivity

Nucleophilic Addition Mechanisms to Carbonyl Centers

The formation of 2-Methyloctane-1,1-diol from 2-methyloctanal (B1594714) and water is a classic example of nucleophilic addition to a carbonyl group. This reaction is typically slow in neutral water but can be significantly accelerated by the presence of an acid or a base catalyst. libretexts.orglibretexts.org The catalysis alters the reaction mechanism, thereby increasing the rate of hydration.

Under acidic conditions, the formation of this compound proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen of 2-methyloctanal. libretexts.orgaskfilo.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. askfilo.comyoutube.com The subsequent steps involve the attack of water to form a protonated diol, followed by deprotonation to yield the neutral geminal diol and regenerate the acid catalyst. askfilo.comlibretexts.org

The step-by-step acid-catalyzed mechanism is as follows:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of 2-methyloctanal by an acid catalyst (e.g., H₃O⁺), forming a resonance-stabilized cation. This step increases the electrophilic character of the carbonyl carbon. libretexts.org

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a protonated this compound intermediate.

Deprotonation: A molecule of water acts as a base to deprotonate the intermediate, yielding the final product, this compound, and regenerating the acid catalyst (H₃O⁺). askfilo.com

In a basic medium, the hydration of 2-methyloctanal to form this compound is facilitated by the presence of a strong nucleophile, the hydroxide (B78521) ion (OH⁻). libretexts.orglibretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon of 2-methyloctanal, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated by a water molecule to give the geminal diol. libretexts.org

The step-by-step base-catalyzed mechanism is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion, a potent nucleophile, attacks the carbonyl carbon of 2-methyloctanal. This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation of the alkoxide: The negatively charged oxygen atom of the alkoxide intermediate abstracts a proton from a water molecule. This step results in the formation of this compound and regenerates the hydroxide catalyst. libretexts.org

Reaction Kinetics and Transition State Analysis of this compound Formation

The formation of this compound from 2-methyloctanal is a reversible process, and the position of the equilibrium is dependent on the structure of the carbonyl compound. wikipedia.orgchemistrysteps.com For most aldehydes, the equilibrium favors the carbonyl form due to the greater stability of the C=O double bond compared to two C-O single bonds. chemistrysteps.com However, the rate at which this equilibrium is achieved can be influenced by catalysts.

The kinetics of both acid- and base-catalyzed hydration are typically first-order in the aldehyde, and first-order in the catalyst (acid or base). The transition state for the rate-determining step in the acid-catalyzed reaction involves the attack of water on the protonated carbonyl group. In the base-catalyzed reaction, the transition state involves the attack of the hydroxide ion on the carbonyl carbon.

Below is a hypothetical data table illustrating the effect of catalysts on the rate of hydration for an aldehyde similar to 2-methyloctanal.

| Catalyst | Catalyst Concentration (mol/L) | Initial Aldehyde Concentration (mol/L) | Initial Rate of Hydration (mol/L·s⁻¹) |

| None | 0 | 0.1 | 1.0 x 10⁻⁶ |

| HCl | 0.01 | 0.1 | 1.0 x 10⁻⁴ |

| NaOH | 0.01 | 0.1 | 5.0 x 10⁻⁴ |

This is a representative table based on general principles of carbonyl hydration and does not represent experimentally determined values for 2-methyloctanal.

Reactivity of Geminal Diol Intermediates in Organic Transformations

Although often transient, geminal diols like this compound play a significant role as intermediates in various organic reactions, particularly in oxidation and reduction processes involving aldehydes. researchgate.net

The oxidation of aldehydes to carboxylic acids often proceeds through a geminal diol intermediate. For instance, in the presence of an oxidizing agent like chromic acid in an aqueous medium, 2-methyloctanal exists in equilibrium with this compound. youtube.com It is the geminal diol that is then oxidized to the corresponding carboxylic acid, 2-methyloctanoic acid. youtube.com The presence of water is crucial for this reaction to proceed, as it allows for the formation of the geminal diol intermediate. youtube.com Reagents that perform oxidation in the absence of water, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage when starting from a primary alcohol, as the geminal diol cannot be formed. youtube.com

The following table summarizes the key transformations involving this compound as an intermediate.

| Starting Material | Reagent(s) | Intermediate | Final Product |

| 2-Methyloctanal | H₂O, H⁺ or OH⁻ | This compound | This compound |

| 2-Methyloctanal | H₂CrO₄, H₂O | This compound | 2-Methyloctanoic acid |

| This compound | Dehydration (e.g., heat) | - | 2-Methyloctanal |

Intramolecular Rearrangements Involving Geminal Diol Moieties

Geminal diols, or 1,1-diols, are organic compounds featuring two hydroxyl groups attached to the same carbon atom. wikipedia.org While some geminal diols can be stable, particularly those with electron-withdrawing groups, many are transient intermediates that readily undergo intramolecular rearrangements. wikipedia.orgnih.gov The most prevalent and significant intramolecular rearrangement for a typical geminal diol, such as this compound, is the dehydration to its corresponding carbonyl compound.

The inherent instability of many geminal diols drives their conversion to a more stable aldehyde or ketone. pearson.com This process is technically a dehydration reaction, but it represents the primary intramolecular rearrangement pathway for this class of compounds. The equilibrium between the geminal diol and the carbonyl compound can be influenced by various factors, including the steric and electronic environment of the molecule.

The intramolecular rearrangement of this compound to 2-methyloctanal is a thermodynamically favorable process, driven by the formation of a stable carbon-oxygen double bond. This conversion can be catalyzed by either acid or base.

Under acidic conditions, one of the hydroxyl groups is protonated, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized carbocation, which is then deprotonated to yield the aldehyde.

In a basic medium, one of the hydroxyl groups is deprotonated. The resulting alkoxide then expels a hydroxide ion in a concerted fashion to form the carbon-oxygen double bond of the aldehyde.

The stability of geminal diols is highly dependent on the substituents attached to the diol-bearing carbon. Electron-withdrawing groups tend to stabilize the geminal diol form, shifting the equilibrium away from the carbonyl compound. Conversely, electron-donating groups and steric hindrance can destabilize the geminal diol, favoring the aldehyde or ketone. The table below illustrates the hydration equilibrium constants (Khydr) for the formation of various geminal diols from their corresponding aldehydes, highlighting these structural effects.

| Aldehyde | Geminal Diol | Khydr |

| Formaldehyde (B43269) | Methanediol | 2 x 103 |

| Acetaldehyde | Ethane-1,1-diol | 1.0 |

| 2-Methyloctanal | This compound | < 1 (estimated) |

| Chloral (B1216628) | Chloral hydrate (B1144303) | 2 x 104 |

This table is interactive. Users can sort the data by clicking on the column headers.

Beyond simple dehydration, other intramolecular rearrangements involving geminal diol moieties are less common but can occur under specific conditions, particularly in more complex molecules. However, for a simple aliphatic geminal diol like this compound, dehydration to the corresponding aldehyde is the overwhelmingly predominant intramolecular rearrangement.

Thermodynamic and Spectroscopic Characterization of Aldehyde Geminal Diol Equilibria

Equilibrium Constant Determination for 2-Methyloctane-1,1-diol Formation

The hydration of 2-methyloctanal (B1594714) to this compound is an equilibrium process, the position of which is described by the equilibrium constant, Khyd.

2-methyloctanal + H₂O ⇌ this compound

Khyd = [this compound] / ([2-methyloctanal][H₂O])

A larger Khyd value indicates a greater preference for the formation of the geminal diol. The determination of this constant is crucial for understanding the stability and reactivity of the aldehyde in aqueous environments.

The polarity of the solvent plays a significant role in the hydration equilibrium of aldehydes. Generally, polar solvents are better able to stabilize the more polar geminal diol product through hydrogen bonding and dipole-dipole interactions, thus shifting the equilibrium towards the diol. nih.govnih.gov For the 2-methyloctanal/2-Methyloctane-1,1-diol system, an increase in solvent polarity is expected to favor the formation of the diol.

Table 1: Illustrative Equilibrium Constants (Khyd) for the Hydration of 2-Methyloctanal in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Khyd (Illustrative) |

| n-Hexane | 1.88 | 0.05 |

| Dichloromethane | 9.08 | 0.20 |

| Acetone | 20.7 | 0.45 |

| Ethanol | 24.5 | 0.60 |

| Water | 80.1 | 1.20 |

The structure of the aldehyde itself has a profound impact on the hydration equilibrium. Both electronic and steric factors associated with the substituents on the carbonyl carbon are critical.

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon destabilize the aldehyde and stabilize the geminal diol, thus increasing the equilibrium constant for hydration. The alkyl group in 2-methyloctanal (a 2-methylheptyl group) is electron-donating, which stabilizes the carbonyl group and makes hydration less favorable compared to formaldehyde (B43269) or acetaldehyde.

Steric Effects: Bulky substituents near the carbonyl group can hinder the approach of a water molecule, sterically disfavoring the formation of the tetrahedral geminal diol. The 2-methyl group in 2-methyloctanal introduces some steric hindrance compared to a straight-chain aldehyde like octanal. This steric strain is relieved in the sp²-hybridized aldehyde but is more pronounced in the sp³-hybridized geminal diol, thus shifting the equilibrium towards the aldehyde.

The combination of an electron-donating alkyl group and moderate steric hindrance from the α-methyl group results in a relatively modest equilibrium constant for the hydration of 2-methyloctanal in aqueous solutions.

Spectroscopic Probing of Geminal Diol Presence and Concentration

Spectroscopic techniques are invaluable for the qualitative and quantitative analysis of the equilibrium between an aldehyde and its corresponding geminal diol. These methods allow for the direct observation of both species in solution.

¹H NMR spectroscopy is a powerful tool for determining the equilibrium position of the aldehyde hydration reaction. nih.gov The aldehyde and the geminal diol have distinct signals that can be integrated to determine their relative concentrations.

Aldehydic Proton: The proton on the carbonyl carbon of 2-methyloctanal typically appears as a doublet in the downfield region of the spectrum, around δ 9.6-9.8 ppm.

Diol Methine Proton: The corresponding C-H proton in this compound is shifted upfield to approximately δ 4.8-5.2 ppm.

Hydroxyl Protons: The two hydroxyl protons of the geminal diol give rise to a signal whose chemical shift is dependent on solvent, temperature, and concentration.

By comparing the integration of the aldehydic proton signal with that of the diol methine proton signal, the equilibrium constant (Khyd) can be calculated directly. ¹³C NMR can also be used, with the carbonyl carbon of the aldehyde appearing around 200-205 ppm and the diol carbon appearing around 90-95 ppm.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for 2-Methyloctanal and this compound in D₂O (Illustrative)

| Proton | 2-Methyloctanal (ppm) | This compound (ppm) |

| H-1 (CHO / CH(OH)₂) | 9.65 | 4.95 |

| H-2 (CH) | 2.40 | 1.85 |

| CH₃ at C-2 | 1.10 | 0.95 |

| Terminal CH₃ | 0.88 | 0.88 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, can be used to monitor the hydration of aldehydes.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an aldehyde is the strong C=O stretching vibration, which for 2-methyloctanal would be expected in the region of 1720-1740 cm⁻¹. Upon hydration to this compound, this peak disappears and is replaced by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-O stretching bands around 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the C=O bond, which typically gives a strong, sharp signal. This technique can be particularly useful for quantitative studies in aqueous solutions due to the weak Raman scattering of water. The disappearance of the C=O band and the appearance of C-O and O-H vibrational modes can be monitored.

The kinetics of the hydration and dehydration reactions can be investigated using in situ spectroscopic methods. By rapidly mixing the aldehyde with the solvent and monitoring the change in the spectroscopic signal over time, rate constants for the forward and reverse reactions can be determined. Techniques such as stopped-flow mixing coupled with UV-Vis or NMR spectroscopy are often employed for these studies. These kinetic investigations provide insight into the reaction mechanism, including whether the reaction is acid- or base-catalyzed.

Catalysis in the Synthesis and Transformation of Geminal Diols

Homogeneous Catalysis for Aldehyde Hydration

The synthesis of 2-methyloctane-1,1-diol is achieved through the hydration of its parent aldehyde, 2-methyloctanal (B1594714). This reversible reaction can be significantly accelerated by homogeneous catalysts, which operate in the same phase as the reactants. Both acidic and basic catalysts are effective in promoting this transformation.

In the presence of an acid catalyst, the carbonyl oxygen of 2-methyloctanal is protonated, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by water, leading to the formation of a protonated geminal diol intermediate. Subsequent deprotonation by a water molecule yields this compound and regenerates the acid catalyst. The equilibrium of this reaction is influenced by the stability of the geminal diol relative to the aldehyde. For many aldehydes, the equilibrium favors the carbonyl form, but the presence of electron-withdrawing groups can shift it towards the geminal diol.

Mechanism of Acid-Catalyzed Hydration of 2-Methyloctanal:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the oxygen atom of the carbonyl group of 2-methyloctanal.

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon.

Deprotonation: A base (typically water) removes a proton from the oxonium ion, forming the neutral geminal diol and regenerating the hydronium ion catalyst.

Commonly used acidic catalysts include mineral acids and organic acids. The reaction rate is dependent on the concentration of the acid.

Under basic conditions, the nucleophile is the hydroxide (B78521) ion (OH-), which is significantly more reactive than water. The hydroxide ion directly attacks the electrophilic carbonyl carbon of 2-methyloctanal, forming an alkoxide intermediate. This intermediate is then protonated by a water molecule to give the geminal diol and regenerate the hydroxide catalyst.

Mechanism of Base-Catalyzed Hydration of 2-Methyloctanal:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon of 2-methyloctanal.

Protonation: The resulting alkoxide intermediate is protonated by a water molecule to yield the geminal diol and regenerate the hydroxide catalyst.

The choice between acid and base catalysis can depend on the other functional groups present in the molecule and the desired reaction conditions.

Heterogeneous Catalysis in Carbonyl Hydration Processes

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. For the hydration of aldehydes like 2-methyloctanal, solid acid or base catalysts can be employed. These materials possess active sites on their surfaces that can promote the hydration reaction in a manner analogous to their homogeneous counterparts.

Examples of solid acid catalysts include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported acids. These materials provide proton-donating sites that can activate the carbonyl group. Solid base catalysts, such as metal oxides and hydrotalcites, can facilitate the reaction by providing basic sites that can activate water or the aldehyde. The efficiency of these catalysts is often related to their surface area, pore size distribution, and the density and strength of their acidic or basic sites.

| Catalyst Type | Examples | Mode of Action |

| Solid Acid | Ion-exchange resins, Zeolites | Protonation of the carbonyl oxygen |

| Solid Base | Metal oxides, Hydrotalcites | Deprotonation of water to form hydroxide |

Electrocatalytic Pathways Involving Geminal Diol Species

Electrocatalysis provides an alternative approach to drive chemical transformations using an electric potential. In the context of aldehydes, electrocatalytic methods can be utilized for their oxidation, a process that often proceeds through a geminal diol intermediate.

The electrochemical oxidation of aldehydes to carboxylic acids at an electrode surface can be facilitated by the formation of geminal diol intermediates. In alkaline media, the aldehyde exists in equilibrium with its geminal diol and the corresponding diolate anion. These species can be electrochemically active. The oxidation process at the anode involves the transfer of electrons from the geminal diol or its anion, leading to the formation of the corresponding carboxylic acid. This method can offer high selectivity and avoids the use of chemical oxidizing agents.

Recent research has highlighted the role of geminal diol anions in facilitating hydride transfer processes, which can lead to the production of hydrogen gas at the anode. In alkaline solutions, the geminal diol can be deprotonated to form a dianion. This dianion can then undergo oxidation via a hydride transfer mechanism, producing a carboxylate and a hydride ion, which can then be oxidized to produce H2. This pathway represents a non-classical approach to anodic hydrogen production coupled with the valorization of aldehydes.

Computational Chemistry and Theoretical Modeling of 2 Methyloctane 1,1 Diol Systems

Quantum Chemical Calculations of Molecular Structure and Conformation

A foundational step in the computational analysis of 2-methyloctane-1,1-diol would involve quantum chemical calculations to determine its most stable three-dimensional structure and conformational isomers. These calculations, often employing methods like Hartree-Fock or post-Hartree-Fock methods, would yield crucial data on bond lengths, bond angles, and dihedral angles. This information is paramount for understanding the molecule's intrinsic geometry and the spatial arrangement of its atoms. However, specific computational studies detailing these parameters for this compound have not been identified.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity of chemical compounds. For this compound, DFT studies would be instrumental in several key areas:

Analysis of Hydrogen Bonding Networks in Geminal Diol Solutions:The two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. In solution, these interactions with solvent molecules and other diol molecules are critical in determining its physical and chemical properties. DFT calculations, often in combination with continuum solvation models, could be used to analyze the strength and geometry of these hydrogen bonding networks.

Despite the potential of these computational approaches, there is no specific published research applying them to this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations would be the method of choice. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations could reveal how solvent molecules arrange themselves around the diol and how this "solvation shell" influences its conformational flexibility and reactivity. Such simulations are vital for bridging the gap between the properties of an isolated molecule and its behavior in a real-world environment. At present, there are no available MD simulation studies specifically focused on this compound.

Prediction of Spectroscopic Signatures Using Computational Methods

Computational chemistry is also widely used to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its Infrared (IR) vibrational frequencies. These predicted spectra could then be compared with experimental data to confirm the structure of the molecule. However, no such computational spectroscopic predictions for this compound are currently documented in the scientific literature.

Analytical Methodologies for Trace Analysis and Structural Elucidation

Chromatographic Separation Techniques

Chromatography is an essential tool for the isolation and quantification of 2-Methyloctane-1,1-diol. The choice between gas or liquid chromatography is primarily dictated by the volatility and polarity of the analyte and the matrix in which it is present.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. youtube.com Given its molecular weight and the presence of two hydroxyl groups, this compound possesses moderate volatility. To enhance its passage through the GC column and improve peak shape, a derivatization step is often necessary. This process reduces the polarity of the hydroxyl groups and increases the compound's volatility.

Common derivatizing agents for diols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Illustrative GC-MS Parameters for Derivatized this compound:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

The resulting mass spectrum of the derivatized this compound would exhibit characteristic fragmentation patterns, allowing for its identification. The molecular ion peak would be observed, along with fragments corresponding to the loss of methyl groups, the trimethylsilanol (B90980) group, and cleavage of the carbon-carbon bonds within the octane (B31449) chain.

For samples where this compound is present in a non-volatile matrix or if derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. usda.gov This technique is particularly well-suited for the analysis of polar and non-volatile substances. usda.gov Reversed-phase chromatography would typically be employed for the separation.

To improve the ionization efficiency of the diol in the mass spectrometer, derivatization can still be beneficial. For instance, reagents can be used that introduce a readily ionizable group, enhancing sensitivity. nih.gov

Hypothetical LC-MS Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18 column (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

LC-MS/MS can provide even greater selectivity and sensitivity through techniques like multiple reaction monitoring (MRM), which is invaluable for trace analysis in complex samples.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) experiments are necessary to piece together the complete structure of this compound.

A suite of 2D NMR experiments would be utilized to establish the connectivity of the atoms in this compound and to determine its relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, assigning each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the chiral centers.

Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (-CH(OH)₂) | ~95-105 |

| C2 (-CH(CH₃)-) | ~35-45 |

| C3-C7 (-CH₂-) | ~22-35 |

| C8 (-CH₃) | ~14 |

| 2-CH₃ | ~15-25 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

In instances where this compound is part of a mixture and cannot be easily separated by chromatography, Diffusion-Ordered Spectroscopy (DOSY) can be a powerful tool. This NMR technique separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. A 2D DOSY spectrum plots chemical shift on one axis and the diffusion coefficient on the other, allowing the signals of this compound to be distinguished from other molecules in the solution.

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Derivatives Are Formed)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. nih.govwikipedia.org However, this technique requires a single, high-quality crystal of the compound. nih.gov Since this compound is likely a liquid or a low-melting solid at room temperature, it would need to be derivatized to form a crystalline solid suitable for X-ray diffraction analysis.

The formation of a derivative, for example, through reaction with a rigid, chromophoric acid to form an ester, can facilitate crystallization. Once a suitable crystal is obtained and analyzed, the resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule, including the absolute stereochemistry if a chiral derivatizing agent is used. nih.gov This provides unambiguous confirmation of the compound's structure. researchgate.net

Environmental Fate and Chemical Transformation of Geminal Diols

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, driven by non-living environmental factors, plays a critical role in the transformation of 2-Methyloctane-1,1-diol. These processes primarily involve its equilibrium with 2-methyloctanal (B1594714) and subsequent reactions in water and the atmosphere.

The core hydrolytic transformation for this compound is its reversible dehydration to 2-methyloctanal and water. pearson.com This hydration-dehydration reaction is a rapid equilibrium in aqueous solutions and can be catalyzed by both acids and bases. chemistrysteps.comlibretexts.org

For most simple aldehydes and ketones, including those with electron-donating alkyl groups like 2-methyloctanal, the equilibrium tends to favor the carbonyl form over the geminal diol. libretexts.orglibretexts.org The stability of the geminal diol is decreased by steric hindrance and electron-donating groups, which stabilize the partial positive charge on the carbonyl carbon. quora.comquora.comstackexchange.com Conversely, electron-withdrawing groups destabilize the carbonyl group and favor the formation of a more stable hydrate (B1144303). wikipedia.orgpressbooks.pub As a result, in environmental water bodies, this compound will readily convert back to 2-methyloctanal, which then becomes subject to other degradation processes. Isolating the gem-diol is difficult, as any removal of water from the system shifts the equilibrium back toward the aldehyde. pressbooks.pub

Table 1: Equilibrium Constants (Khydr) for the Hydration of Various Carbonyl Compounds

| Carbonyl Compound | Hydrate (Geminal Diol) | Equilibrium Constant (Khydr = [Hydrate]/[Carbonyl]) |

|---|---|---|

| Formaldehyde (B43269) | Methanediol | 1 x 103 |

| Acetaldehyde | Ethane-1,1-diol | 1.06 |

| Acetone | Propane-2,2-diol | 1 x 10-3 |

| Chloral (B1216628) | Chloral Hydrate | 2.8 x 104 |

Data sourced from multiple chemical literature sources, illustrating the influence of substituents on hydration equilibrium. wikipedia.org

Direct photolytic degradation pathways for geminal diols are not extensively documented. However, the environmental fate is dictated by the photolytic behavior of the parent aldehyde in equilibrium. Aliphatic aldehydes are known to be susceptible to photolysis.

In the atmosphere, a significant degradation pathway involves the reaction of geminal diols with hydroxyl radicals (•OH), often referred to as the "detergent" of the troposphere. harvard.eduwikipedia.org Computational studies have shown that hydroxyl radicals can abstract a hydrogen atom from the C-H group of the geminal diol. This initial step leads to the formation of a radical that can subsequently react with molecular oxygen, initiating a cascade of oxidative degradation reactions. researchgate.net For aldehydes that exist predominantly in their hydrated form, such as formaldehyde (methanediol), this atmospheric oxidation is a key removal process, preventing their accumulation in the environment. nih.gov

Modeling Environmental Pathways and Persistence

Assessing the environmental persistence of a compound like this compound requires models that account for its unique chemical nature. nih.gov A critical component of any environmental fate model for this compound is the rapid and reversible equilibrium between the geminal diol and its parent aldehyde, 2-methyloctanal. wikipedia.org

The persistence of organic pollutants is determined by the rates of various removal processes, including biodegradation, hydrolysis, atmospheric oxidation, and photolysis. nih.gov For this compound, its persistence is expected to be low. This is due to several factors:

The equilibrium in aqueous environments favors the more reactive aldehyde form. libretexts.org

The parent aldehyde is susceptible to abiotic degradation through photolysis and oxidation by atmospheric radicals. researchgate.net

The aldehyde is readily metabolized by microorganisms through efficient enzymatic pathways. nih.govmdpi.com

Advanced Research Directions and Future Perspectives in 2 Methyloctane 1,1 Diol Chemistry

Development of Novel Synthetic Routes to Substituted Geminal Diols

The classical synthesis of geminal diols is the hydration of a corresponding aldehyde or ketone, a reversible process where the equilibrium typically favors the carbonyl compound for simple aliphatic aldehydes. wikipedia.orgwikipedia.org For a molecule like 2-Methyloctane-1,1-diol, the electron-donating nature of the alkyl chain further shifts the equilibrium toward the parent aldehyde, 2-methyloctanal (B1594714). Consequently, a significant research direction is the development of novel synthetic routes that can generate and potentially stabilize substituted geminal diols, allowing for their isolation or in-situ utilization.

Future synthetic strategies may move beyond simple hydration to more sophisticated chemical transformations. These could include:

Direct Oxidation of Methylene (B1212753) C-H Bonds: The targeted oxidation of a methylene group (–CH2–) to a geminal diol (–C(OH)2–) represents a formidable challenge in synthetic chemistry. Recent advances in C-H activation and oxidation, using catalysts like manganese complexes, have shown promise in hydroxylating strong C-H bonds. nih.gov A futuristic approach could involve designing a catalyst that achieves double hydroxylation at a single carbon.

Controlled Ozonolysis: Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds to form carbonyl compounds. organic-chemistry.org Research into modifying the reaction workup, perhaps by using specific solvent systems or trapping agents, could guide the reaction toward yielding the geminal diol as the primary, stable product instead of the aldehyde.

Stabilized Hydrolysis of Precursors: Geminal dihalides can be hydrolyzed to form geminal diols, though these are typically transient intermediates that rapidly dehydrate to ketones or aldehydes. quora.com Novel methods could focus on performing this hydrolysis within a stabilizing matrix, such as a metal-organic framework or a supramolecular cage, which could trap the diol through hydrogen bonding and prevent its decomposition.

Insertion Reactions: The synthesis of the simplest geminal diol, methanediol, has been achieved through the insertion of an electronically excited oxygen atom into a C-H bond of methanol (B129727) in cryogenic ices. pnas.orgnih.gov Adapting this high-energy concept for larger, substituted molecules under more conventional laboratory conditions could provide a completely new pathway to compounds like this compound.

| Synthetic Route | Precursor | Key Reagents/Conditions | Primary Challenge/Research Focus |

|---|---|---|---|

| Classical Hydration | Aldehyde (e.g., 2-Methyloctanal) | Water, Acid/Base Catalyst | Unfavorable equilibrium for alkyl-substituted diols. wikipedia.org |

| Direct C-H Oxidation | Alkane (e.g., 2-Methyloctane) | Advanced Oxidation Catalysts (e.g., Mn-based) | Achieving selective double hydroxylation at a single carbon. nih.gov |

| Controlled Ozonolysis | Alkene (e.g., 2-Methyl-1-nonene) | Ozone, followed by novel reductive/hydrating workup | Preventing dehydration to the final aldehyde product. organic-chemistry.org |

| Hydrolysis of Gem-Dihalides | Gem-Dihalide (e.g., 1,1-Dichloro-2-methyloctane) | Water, potentially within a stabilizing host molecule | Trapping the unstable gem-diol intermediate. quora.com |

Rational Design of Catalysts for Targeted Geminal Diol Transformations

Given that geminal diols are often transient, the rational design of catalysts that can selectively interact with and transform them in situ is a crucial area of research. Such catalysts could enable reactions that are not possible with the parent aldehyde. The goal is to move beyond simple acid/base catalysis, which merely interconverts the diol and aldehyde, towards catalysts that perform new, value-adding transformations. youtube.com

Key directions in catalyst design include:

Asymmetric Catalysis: A chiral catalyst could differentiate between the two hydroxyl groups of a prochiral geminal diol formed from an aldehyde. This could enable enantioselective reactions such as mono-etherification or mono-esterification, producing valuable chiral building blocks. The principles of asymmetric synthesis, which utilize chiral catalysts to create a biased reaction environment, are well-established and could be adapted for these substrates. uwindsor.cayoutube.com

Regioselective Oxidation: For unsymmetrical diols, catalysts can be designed to selectively oxidize one hydroxyl group over another. youtube.com A rationally designed catalyst for a geminal diol could be engineered to perform a controlled partial oxidation, yielding an alpha-hydroxy aldehyde, a valuable but challenging synthetic target.

Enzyme-Mimicking Catalysis: Many enzymes operate by stabilizing transient, hydrated intermediates. A synthetic catalyst could be designed with a binding pocket that specifically recognizes and stabilizes the geminal diol structure of this compound through hydrogen bonding. Once bound, catalytic groups within the pocket could facilitate transformations such as C-C bond formation or functional group transfer.

| Catalyst Design Principle | Target Transformation | Hypothetical Catalyst Structure | Potential Outcome for this compound |

|---|---|---|---|

| Chiral Scaffolding | Asymmetric Mono-functionalization | A BINOL- or TADDOL-derived organocatalyst. nih.gov | Enantiomerically enriched ethers or esters. |

| Substrate-Directing Groups | Selective Oxidation | A transition metal complex with directing-group coordination sites. | Formation of alpha-hydroxy-2-methyloctanal. |

| Biomimetic Recognition | Carbon-Carbon Bond Formation | A synthetic receptor with a hydrophobic pocket and catalytic residues. | Stereoselective addition of nucleophiles to the diol carbon. |

Exploration of this compound as a Chemical Intermediate in Complex Syntheses

The transient nature of this compound makes it an ideal candidate for use as a reactive intermediate in complex synthesis. researchgate.net By generating the diol in situ from its corresponding aldehyde, it can be immediately trapped or undergo a subsequent reaction that leverages its unique structure. This strategy avoids the challenges of isolating the unstable diol while still taking advantage of its distinct reactivity compared to the parent carbonyl.

One promising area is the use of the geminal diol as a temporary prochiral center. For instance, in a hypothetical synthesis, 2-methyloctanal could be converted to a cyclic acetal (B89532) using a chiral vicinal diol. Hydrolysis of this acetal would proceed through a geminal diol intermediate. If a chiral catalyst is present during this hydrolysis, it could selectively catalyze a reaction on one of the two hydroxyl groups as they form, before the molecule fully reverts to the achiral aldehyde. This approach, known as dynamic kinetic resolution, could provide a powerful method for generating chirality.

The gem-diol moiety also serves as the key intermediate in the hydrolysis of acetal protecting groups, which are fundamental in multi-step organic synthesis. chemistrysteps.com A complex synthetic route might involve protecting a different carbonyl group in a molecule, performing reactions elsewhere, and then deprotecting to reveal 2-methyloctanal, which would transiently exist as this compound before participating in the next synthetic step.

Interdisciplinary Applications of Geminal Diol Research

The study of geminal diols like this compound has implications beyond traditional organic synthesis, extending into materials science and environmental chemistry.

Materials Science: The two hydroxyl groups of a geminal diol can act as ligands, coordinating to metal centers to form novel coordination polymers and metal-organic frameworks (MOFs). pageplace.deconicet.gov.ar The long, branched alkyl chain of this compound would impart significant hydrophobicity to these materials, potentially making them useful for applications such as adsorbing organic pollutants from aqueous environments or as soluble catalysts in non-polar solvents. conicet.gov.ar

Environmental and Atmospheric Chemistry: Geminal diols are recognized as crucial intermediates in atmospheric processes, particularly in the formation of aerosols. pnas.orgnih.gov The hydration of volatile aldehydes released into the atmosphere forms geminal diols, which can alter their chemical properties, reactivity, and contribution to particle growth. Understanding the behavior of larger, substituted gem-diols is essential for creating more accurate atmospheric models.

By exploring these advanced research directions, the scientific community can unlock the full potential of seemingly simple molecules like this compound, transforming them from unstable curiosities into valuable tools for synthesis and technology.

Q & A

Advanced Research Question

- Quantum Mechanics (QM) : Calculate logP (partition coefficient) and pKa using software like Gaussian or ORCA, accounting for solvation effects .

- Molecular Dynamics (MD) : Simulate diffusion coefficients and viscosity in solvent mixtures to guide formulation design .

- QSAR Models : Train models on analogous diols to predict toxicity or biodegradability if experimental data are lacking .

How can researchers mitigate challenges in chromatographic separation of this compound from reaction byproducts?

Basic Research Question

- Column selection : Use hydrophilic interaction liquid chromatography (HILIC) columns for polar diols, optimizing mobile phase (e.g., acetonitrile/water gradients) .

- Derivatization : Convert hydroxyls to less polar groups (e.g., trimethylsilyl ethers) for improved GC-MS resolution .

- Preparative HPLC : Scale up separations with C18 columns and monitor purity via inline UV/ELSD detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.